![molecular formula C18H20ClN3S B5710157 N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide](/img/structure/B5710157.png)
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a phenyl group, along with a carbothioamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-phenylpiperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include dichloromethane or toluene, and catalysts such as triethylamine or pyridine are often used to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. It is also investigated as a potential therapeutic agent for neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways. It is also used as a tool compound to investigate the mechanisms of action of related piperazine derivatives.
Industrial Applications: The compound is used in the synthesis of other piperazine derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial or cancer cell growth, or it may interact with neurotransmitter receptors in the brain to exert its neurological effects.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other piperazine derivatives such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a piperazine ring.
N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: This compound has a methoxybenzamide group instead of a piperazine ring.
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: This compound contains a nicotinamide group instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide functional group, which imparts distinct chemical and biological properties.
Biological Activity
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine core with a carbothioamide functional group, which is known to enhance biological activity through various mechanisms. The presence of the chloro and methyl groups on the aromatic ring contributes to its lipophilicity, facilitating cellular penetration.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth, particularly in resistant strains.
Bacterial Strain | MIC (µM) |
---|---|
Mycobacterium tuberculosis | < 3.80 |
Staphylococcus aureus | 5.00 |
Escherichia coli | 10.00 |
The compound's interaction with bacterial enzymes, particularly phosphopantetheinyl transferases (PPTases), has been noted as a crucial mechanism for its antibacterial activity. Inhibition of these enzymes disrupts bacterial cell viability without affecting human cells significantly, indicating a favorable safety profile.
Anticancer Activity
This compound has also shown promising results in cancer cell lines. In vitro studies demonstrated cytotoxic effects against various cancer types, including liver hepatocellular carcinoma (HepG2) and breast cancer (MCF7).
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12.50 |
MCF7 | 0.46 |
NCI-H460 | 0.39 |
These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within microbial and cancerous cells:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Penetration : Enhanced lipophilicity allows the compound to effectively penetrate cell membranes, reaching intracellular targets.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. Studies have shown that the introduction of various substituents on the phenyl rings can enhance or diminish biological activity:
- Chloro Substituents : Increase lipophilicity and enhance antibacterial activity.
- Methyl Groups : Modify electronic properties, potentially affecting binding affinity to target enzymes.
A systematic SAR analysis indicated that compounds with bulky lipophilic moieties exhibited improved activity against Mycobacterium tuberculosis.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of multidrug-resistant Mycobacterium strains.
- Anticancer Properties : Another research effort showed that modified versions of this compound induced apoptosis in HepG2 cells through mitochondrial pathways.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3S/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJSHHWGFJTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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